

# Application Notes and Protocols: Dordaviprone (ONC201) Dosing and Administration in Clinical Trials

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## Compound of Interest

Compound Name: TMX-201

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These application notes provide a comprehensive overview of the dosing and administration protocols for dordaviprone (formerly known as ONC201), a first-in-class imipridone, as investigated in various clinical trials for H3 K27M-mutant diffuse midline glioma (DMG).

## Dosing Regimens

Dordaviprone has been evaluated in both adult and pediatric populations with varying dosing strategies. The following tables summarize the quantitative data from key clinical trials.

### Table 1: Dordaviprone Dosing in Adult Patients[1][2][3][4]

Clinical Trial	Phase	Patient Population	Dosing Regimen	Cycle Length
ONC013 (Arm B)	2	Recurrent H3 K27M-mutant glioma	625 mg once weekly	Not Specified
Integrated Analysis	Multiple	Recurrent H3 K27M-mutant DMG	625 mg once weekly or once every 3 weeks	3-4 weeks
ACTION (NCT05580562)	3	Newly diagnosed H3 K27M-mutant diffuse glioma	625 mg once weekly or twice weekly on consecutive days	28 days

**Table 2: Dordaviprone Dosing in Pediatric Patients[1][2][4][5][6]**

Clinical Trial	Phase	Patient Population	Dosing Regimen	Cycle Length
ONC014 (Arm F)	1	Recurrent H3 K27M-mutant diffuse glioma	Weight-based, scaled from adult dose of 625 mg	Not Specified
NCT03416530	1	Newly diagnosed DIPG and/or recurrent/refractory H3 K27M glioma	Twice-weekly on consecutive days at 3 dose levels (DLs -1, 1, and 2) based on body weight	21 days
ACTION (NCT05580562)	3	Newly diagnosed H3 K27M-mutant diffuse glioma	Dose scaled by body weight for patients ≤52.5 kg	28 days

## Experimental Protocols

The following protocols are synthesized from methodologies reported in dordaviprone clinical trials.

## Patient Eligibility and Screening Protocol

- Inclusion Criteria:
  - Histologically confirmed diagnosis of H3 K27M-mutant diffuse glioma.[\[1\]](#)
  - For recurrent trials, measurable enhancing disease recurrence according to RANO-HGG criteria.[\[2\]](#)
  - For newly diagnosed trials, completion of standard frontline radiotherapy.[\[1\]](#)
  - Karnofsky Performance Status (KPS) or Lansky Performance Score (LPS) of  $\geq 70$ .[\[1\]](#)
  - Adequate organ and bone marrow function.
- Exclusion Criteria:
  - Primary malignant lesion located in the pons or spinal cord (in some trials).[\[3\]](#)
  - Diffuse intrinsic pontine glioma (DIPG) and spinal tumors were excluded in certain cohorts.[\[2\]](#)
  - Leptomeningeal disease or cerebrospinal fluid dissemination.[\[2\]](#)[\[4\]](#)
  - Radiotherapy completed less than 90 days prior to the first dose of dordaviprone, unless there is unequivocal progression.[\[3\]](#)
- Screening Assessments:
  - Baseline Magnetic Resonance Imaging (MRI) of the brain.
  - Complete medical history and physical examination.
  - Assessment of performance status (KPS or LPS).
  - Baseline laboratory tests (hematology, chemistry, and coagulation).

- Confirmation of H3 K27M mutation status from tumor tissue.

## Drug Administration Protocol

- Drug Formulation: Dordaviprone is administered orally as 125 mg capsules.[\[5\]](#)
- Administration Schedule:
  - Once-Weekly Dosing: Patients self-administer the prescribed dose of dordaviprone on the same day each week.
  - Twice-Weekly Dosing: In trials evaluating this schedule, patients take the prescribed dose on two consecutive days each week.[\[6\]](#)
- Dose Administration:
  - Capsules should be swallowed whole with water.
  - For patients unable to swallow capsules, the contents may be dissolved in an approved diluent such as Gatorade or Powerade.[\[4\]](#)[\[6\]](#)
- Dose Modifications:
  - Dose reductions may be implemented for treatment-related adverse events (TRAEs), such as a Grade 3 or 4 event that does not resolve with medical management.[\[2\]](#)[\[4\]](#)
  - Treatment may be discontinued due to disease progression, unacceptable toxicity, or patient withdrawal.[\[4\]](#)

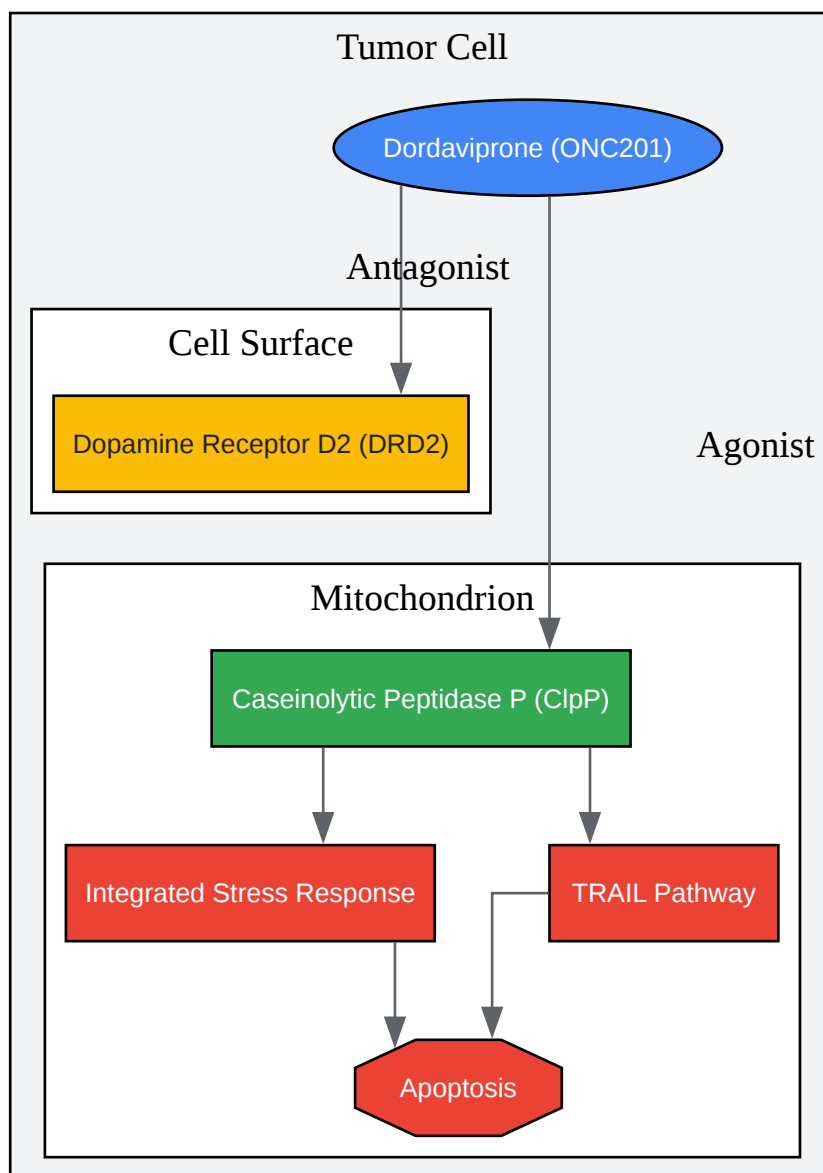
## Monitoring and Follow-up Protocol

- Safety Monitoring:
  - Regular monitoring of vital signs, physical examinations, and laboratory parameters.
  - Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
- Efficacy Assessment:

- Tumor response is assessed using MRI scans at regular intervals (e.g., every 8 weeks).
- Response is evaluated based on the Response Assessment in Neuro-Oncology (RANO) criteria for high-grade gliomas (RANO-HGG).[2]
- Pharmacokinetic Analysis:
  - In specific trials, blood samples are collected at predetermined time points to evaluate the pharmacokinetic profile of dordaviprone.[7][8]

## Visualized Pathways and Workflows

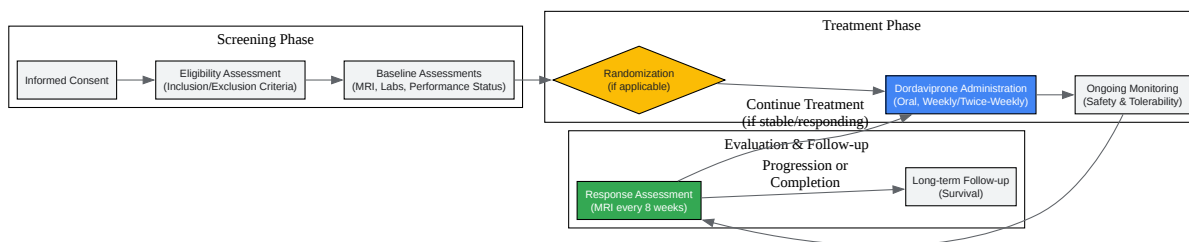
### Dordaviprone Signaling Pathway



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Caption: Dordaviprone's dual mechanism of action.

## Clinical Trial Workflow for Dordaviprone Administration



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Caption: Patient journey in a dordaviprone clinical trial.

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## References

- 1. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlycommons.baptisthealth.net [scholarlycommons.baptisthealth.net]

- 8. researchgate.net [researchgate.net]
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